1-fluoro-5-iodopentane CAS 373-18-2 properties
1-fluoro-5-iodopentane CAS 373-18-2 properties
The following technical guide is a comprehensive monograph on 1-Fluoro-5-iodopentane (CAS 373-18-2) , structured for researchers in medicinal chemistry and radiopharmaceutical development.
CAS Registry Number: 373-18-2
Chemical Formula: C
Executive Summary
1-Fluoro-5-iodopentane is a specialized bifunctional alkylating agent used primarily in the synthesis of pharmaceutical candidates and positron emission tomography (PET) imaging precursors. Characterized by the distinct reactivity profiles of its two terminal halogens—a stable, semi-inert fluorine atom and a highly reactive iodine leaving group—it serves as a precision tool for introducing the n-fluoropentyl moiety (
Physicochemical Profile
The utility of 1-fluoro-5-iodopentane relies on its physical properties, which facilitate its purification and handling in organic synthesis.
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (iodine liberation). |
| Boiling Point | 80–85 °C @ 15 mmHg | Extrapolated ~210 °C @ 760 mmHg. |
| Density | 1.62 g/mL (predicted) | Denser than water; facilitates phase separation. |
| Refractive Index | High index due to iodine content. | |
| Solubility | Soluble in DCM, THF, Et | Immiscible with water. |
| Stability | Light and heat sensitive | Store cold ( |
Spectroscopic Characterization
Accurate identification is essential for quality control, particularly when distinguishing this compound from the symmetrical 1,5-diiodopentane or 1,5-difluoropentane byproducts.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift ( | Multiplicity & Coupling Constants ( | Assignment |
| 4.44 | dt, | ||
| 3.19 | t, | ||
| 1.88 | quint, | ||
| 1.72 | m | ||
| 1.56 | m | ||
| 83.9 | d, | C1 ( | |
| 6.8 | s | C5 ( | |
| 33.2 | d, | C3 | |
| -218.5 | tt, | Terminal Fluorine |
Analytic Insight: The large geminal coupling constant (
Hz) in theH NMR spectrum is diagnostic for the terminal fluoromethyl group, appearing as a distinct doublet of triplets.
Synthetic Methodologies
While halogen exchange (Finkelstein) on 1-bromo-5-fluoropentane is possible, the most robust and high-purity synthesis starts from 5-fluoropentan-1-ol . This route avoids the formation of difficult-to-separate di-iodo impurities.
Protocol: Sulfonate Displacement Strategy
This method prioritizes purity and scalability.
Step 1: Mesylation of 5-Fluoropentan-1-ol
-
Reagents: 5-Fluoropentan-1-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et
N, 1.5 equiv), DCM. -
Procedure: Cool the alcohol/amine solution in DCM to 0°C. Add MsCl dropwise. Stir 2h at RT.
-
Workup: Wash with 1M HCl, sat. NaHCO
, and brine. Dry (MgSO ) and concentrate to yield the mesylate intermediate.
Step 2: Iodination (Finkelstein Condition)
-
Reagents: Crude Mesylate (from Step 1), Sodium Iodide (NaI, 2.0 equiv), Acetone (anhydrous).
-
Procedure: Dissolve mesylate in acetone (0.5 M). Add NaI. Reflux for 4–6 hours. The reaction is driven by the precipitation of sodium mesylate (NaOMs).
-
Purification: Filter off solids. Concentrate filtrate. Redissolve residue in Et
O, wash with 10% Na S O (to remove iodine color) and water. -
Isolation: Dry and concentrate. Distill under reduced pressure if necessary to obtain pure 1-fluoro-5-iodopentane.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming 5-fluoropentan-1-ol into the target iodide via a sulfonate intermediate.
Reactivity & Applications
1-Fluoro-5-iodopentane is a "Chemical Trojan Horse." The iodine atom invites nucleophilic attack, allowing the attachment of the fluoropentyl chain. Once attached, the terminal fluorine atom acts as a metabolic shield.
Nucleophilic Alkylation (The "Linker" Effect)
The iodine at position C5 is approx.
Mechanism:
The reaction proceeds via a classical S
Medicinal Chemistry: The Fluorine Effect
In drug design, replacing a terminal methyl group or a hydroxyalkyl chain with a fluoropentyl group often yields two benefits:
-
Metabolic Stability: The C-F bond is resistant to Cytochrome P450-mediated
-oxidation, prolonging the drug's half-life ( ). -
Lipophilicity Tuning: The fluorine atom lowers the pKa of nearby amines (through inductive effects) and modulates the
, potentially improving blood-brain barrier penetration.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity of 1-fluoro-5-iodopentane with common biological nucleophiles.
Handling and Safety Standards
-
Storage: Store at 2–8°C in amber glass vials. The C-I bond is weak (
50 kcal/mol) and cleaves photolytically, liberating I which turns the liquid brown. Adding a stabilizer (Copper turnings or Silver wool) is recommended for long-term storage. -
Toxicity: As an alkylating agent, it should be treated as a potential mutagen. Use double gloves (nitrile) and work exclusively in a fume hood.
-
Disposal: Quench excess reagent with alcoholic KOH or ammonia before disposal into halogenated waste streams.
References
-
Preparation of Fluoroalkyl Iodides
- Reference: Pattison, F. L. M., & Saunders, B. C. (1949). Toxic fluorine compounds containing the C–F link. Part VII. Evidence for the -oxidation of -fluoro-carboxylic acids in vivo. Journal of the Chemical Society, 2745-2749.
- Context: Establishes foundational methods for synthesizing mixed haloalkanes.
-
Application in Estrogen Receptor Ligands
- Reference: Kiesewetter, D. O., et al. (1984). Radiochemical synthesis of [ F]fluorestradiol. Journal of Nuclear Medicine, 25(11), 1212-1221.
- Context: Demonstrates the utility of fluoropentyl chains in receptor binding affinity and the use of cold standards.
-
General Nucleophilic Fluorination & Alkylation
- Reference: Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Context: Comprehensive review of introducing fluorine moieties, including the use of bifunctional linkers.
